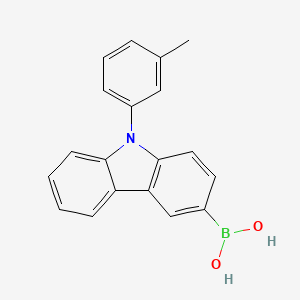
(9-(m-tolyl)-9H-carbazol-3-yl) boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-(m-tolyl)-9H-carbazol-3-yl) boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a carbazole moiety, which is further substituted with a methyl group on the phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: (9-(m-tolyl)-9H-carbazol-3-yl) bromide or iodide
Organoboron compound: Boronic acid or boronate ester
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-120°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4), or diborane (B2H6)
Substitution: Grignard reagents, organolithium compounds, or halogenating agents
Major Products Formed:
Oxidation: Boronic esters, borates
Reduction: Boranes, borohydrides
Substitution: Aryl-substituted carbazoles, halogenated carbazoles
Wissenschaftliche Forschungsanwendungen
Chemistry: (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds . It is also employed in the synthesis of complex organic molecules and natural products.
Biology: In biological research, this compound is used as a building block for designing fluorescent probes and sensors. Its carbazole moiety exhibits strong fluorescence, making it suitable for imaging and diagnostic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its boronic acid group can interact with biological targets, such as enzymes and receptors, leading to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it valuable for the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in chemical biology and medicinal chemistry. The carbazole moiety can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (9-phenyl-9H-carbazol-3-yl) boronic acid
- (9-(p-tolyl)-9H-carbazol-3-yl) boronic acid
- (9-(o-tolyl)-9H-carbazol-3-yl) boronic acid
Comparison: Compared to its analogs, (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional isomerism can influence the compound’s reactivity, binding affinity, and overall stability. The m-tolyl substitution provides a balance between electronic and steric effects, making it a versatile reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C19H16BNO2 |
|---|---|
Molekulargewicht |
301.1 g/mol |
IUPAC-Name |
[9-(3-methylphenyl)carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C19H16BNO2/c1-13-5-4-6-15(11-13)21-18-8-3-2-7-16(18)17-12-14(20(22)23)9-10-19(17)21/h2-12,22-23H,1H3 |
InChI-Schlüssel |
TXMRJMSMDBSRHW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC(=C4)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)

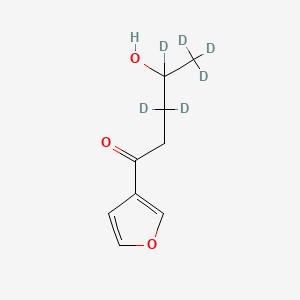
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
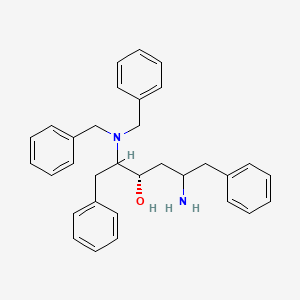
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
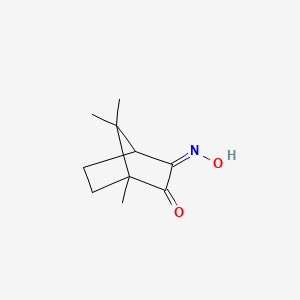

![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
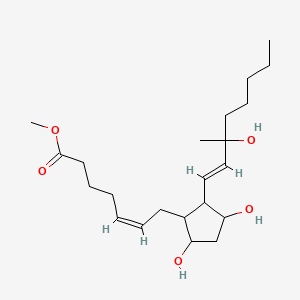
![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)
